REACTION_CXSMILES
|
C1(N)C(F)=C(F)C(F)=[C:3]([NH2:10])C=1F.Cl.Cl.Cl.Cl.[CH3:17][N:18]([CH3:35])[CH2:19][CH2:20][C:21]1[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([CH2:30][NH:31][NH:32][CH:33]=O)[CH:28]=2)[NH:23][CH:22]=1.N1C=NC=NC=1>C(O)C>[CH3:17][N:18]([CH3:35])[CH2:19][CH2:20][C:21]1[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([CH2:30][N:31]3[CH:3]=[N:10][CH:33]=[N:32]3)[CH:28]=2)[NH:23][CH:22]=1 |f:0.1.2,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
formic acid N′-[3-(2-dimethylamino-ethyl)-1H-indol-5-ylmethyl]-hydrazide
|
Quantity
|
6.665 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CN(CCC1=CNC2=CC=C(C=C12)CNNC=O)C
|
Name
|
|
Quantity
|
1.081 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CN=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the yellow residue is stirred with sodium hydroxide (100 ml 2N solution) and chloroform (100 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for six hours under a nitrogen atmosphere
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
From the slightly hazy yellow solution, the solvent is removed on the rotavapor
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with water (100 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC1=CNC2=CC=C(C=C12)CN1N=CN=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.54 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |